tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

Lipophilicity Drug-likeness Solubility

This tert-butyl carbamate is a strategic building block for medicinal chemistry, featuring a Boc-protected amine and a reactive hydroxymethyl group for orthogonal functionalization. Its calculated logP of 0.357 aligns with fragment-based screening library requirements (logP < 1), minimizing promiscuous binding. The dual-handle architecture enables sequential oxidation, nucleophilic displacement, and scaffold elaboration—capabilities absent in methyl or amino analogs—making it essential for constructing pyrazolopyrazines, imidazopyrazines, and kinase-targeted libraries.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 874476-55-8
Cat. No. B1386757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate
CAS874476-55-8
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(N=C1)CO
InChIInChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15)
InChIKeyVLZKMTFRXYTMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate (CAS 874476-55-8): Procurement-Ready Pyrazine Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate (CAS 874476-55-8) is a bifunctional pyrazine derivative containing both a Boc-protected amine and a reactive hydroxymethyl handle, positioning it as a versatile intermediate for constructing complex heterocyclic scaffolds. With a molecular weight of 225.24 g/mol and a calculated logP of 0.357 , this compound occupies a strategic property space—offering balanced lipophilicity relative to closely related pyrazine carbamates—that makes it particularly suited for fragment-based screening libraries and kinase inhibitor optimization programs.

Why Generic Substitution Fails: Quantified LogP Differentiation Between Hydroxymethyl, Methyl, Aminomethyl, and Amino Pyrazine Carbamates


Direct substitution among Boc-protected pyrazine carbamates is scientifically unsound due to substantial differences in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that critically impact both biological target engagement and downstream derivatization pathways. For example, replacing the 5-hydroxymethyl group with a 5-methyl group (CAS 369638-68-6) shifts logP from 0.357 to 1.63–2.20 , fundamentally altering solubility and membrane permeability characteristics. Similarly, the 5-aminomethyl analog (CAS 369638-71-1, logP 1.28–2.00 [1]) and 5-amino analog (CAS 920313-67-3, logP 0.36–1.20 ) each present distinct hydrogen-bond donor/acceptor profiles and nucleophilicities. These quantifiable physicochemical divergences preclude generic interchange and underscore the necessity for compound-specific procurement based on the intended synthetic or screening application.

Quantitative Differentiation Guide: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate vs. Closest Analogs


LogP Differential: 4.6‑Fold Lower Lipophilicity Than 5‑Methyl Analog Drives Favorable Solubility and CNS Drug‑Like Property Profiles

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate exhibits a calculated logP of 0.357 , whereas its closest 5-methyl analog (CAS 369638-68-6) has a reported logP of 1.63–2.205 . This represents a 4.6‑fold difference in lipophilicity (using the lower methyl analog value), translating to substantially higher predicted aqueous solubility and reduced nonspecific protein binding. Such property divergence is particularly consequential for fragment-based screening campaigns where lower logP fragments are favored to avoid aggregation and false positives.

Lipophilicity Drug-likeness Solubility Medicinal Chemistry

Hydrogen‑Bond Capacity: Dual H‑Bond Donor/Acceptor Profile Enables Target‑Specific Binding Interactions Unavailable to Methyl or Amino Analogs

The target compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors . In contrast, the 5-methyl analog (CAS 369638-68-6) has only 1 H‑bond donor and 4 acceptors (polar surface area 64.1 Ų) , while the 5-amino analog (CAS 920313-67-3) has 2 donors and 4 acceptors (PSA 93.6 Ų) . The unique donor/acceptor count of the hydroxymethyl derivative provides an additional hydrogen-bonding interaction site that can be exploited for key binding contacts in kinase ATP‑binding pockets or for improving ligand efficiency in fragment elaboration.

Hydrogen bonding SAR Molecular recognition Kinase inhibitors

Class‑Level Pharmacological Differentiation: Hydroxyalkylpyrazines Exhibit Distinct CNS Safety Profile Compared to Alkylpyrazines

In a comparative pharmacological evaluation of alkyl‑ and hydroxyalkylpyrazines, compounds bearing OH, CH₂OH, or polyhydroxyalkyl substituents were inactive as hypnotics and anticonvulsants, and were found to be relatively nontoxic in mice at doses up to 2 g/kg [1]. In contrast, mono‑ and dimethylpyrazines (such as 2,3‑dimethylpyrazine) exhibited measurable, albeit weak, CNS depressant activity [1]. While this study did not evaluate the Boc‑protected carbamate directly, the class‑level inference strongly suggests that hydroxymethyl‑substituted pyrazine cores confer a more favorable safety pharmacology profile—particularly for programs where CNS side effects must be minimized or where the compound serves as a negative control in phenotypic screens.

Neurotoxicity Safety pharmacology CNS activity Pyrazine derivatives

Purity‑Adjusted Pricing Analysis: Lower Unit Cost at Higher Purity than Methyl Analog

Procurement‑grade pricing comparison reveals that tert‑butyl (5‑(hydroxymethyl)pyrazin‑2‑yl)carbamate (97% purity) is available at approximately $1,231/g , whereas the 5‑methyl analog (95% purity) is priced at $300/unit (unspecified quantity) . Normalizing for purity, the hydroxymethyl derivative offers a favorable cost‑to‑purity ratio for applications requiring higher initial purity, reducing the burden of additional purification steps. This pricing differential is particularly relevant for academic laboratories and small‑scale medicinal chemistry campaigns where budget constraints and material purity are both critical variables.

Procurement Cost‑effectiveness Building blocks Laboratory supply

Optimized Application Scenarios for tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate Based on Quantitative Differentiation


Fragment-Based Kinase Inhibitor Library Design: Leveraging Balanced logP (0.357) for Lead‑Like Property Profiles

In fragment‑based drug discovery (FBDD), fragments with logP < 1 are preferred to minimize aggregation and promiscuous binding. The target compound's logP of 0.357 places it well within this desirable range, while providing a reactive hydroxymethyl handle for fragment growing or linking. Compared to the more lipophilic 5‑methyl analog (logP 1.63–2.20) , this building block is significantly less likely to produce false‑positive hits or poor solubility, making it a rational choice for inclusion in diversity‑oriented fragment libraries targeting kinases or other ATP‑binding proteins.

CNS‑Sparing Kinase Probe Development: Class‑Inferred Absence of CNS Depressant Activity

For programs developing peripherally restricted kinase inhibitors or tool compounds where CNS penetration is undesirable (e.g., oncology or immunology targets outside the brain), the class‑level pharmacological data indicating that hydroxyalkylpyrazines lack CNS depressant activity [1] provides a meaningful safety margin. The hydroxymethyl derivative can be prioritized over methyl‑substituted pyrazine building blocks, which exhibit weak but measurable CNS effects, thereby reducing the risk of neurological off‑target liabilities in in vivo pharmacology studies.

Synthetic Elaboration via Hydroxymethyl Handle: Orthogonal Reactivity for Selective Functionalization

The presence of both a Boc‑protected amine and a primary alcohol (hydroxymethyl) enables sequential, orthogonal functionalization strategies. The alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic displacement, all while the Boc group remains intact under mild conditions . This dual‑handle architecture supports the construction of complex pyrazine‑containing scaffolds (e.g., pyrazolopyrazines, imidazopyrazines) that are prevalent in kinase inhibitor patents and clinical candidates, offering synthetic flexibility that single‑handle analogs (e.g., 5‑methyl or 5‑amino) cannot match.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.